molecular formula C8H5N3O3 B2878632 3-Nitro-4-phenyl-1,2,5-oxadiazole CAS No. 76016-68-7

3-Nitro-4-phenyl-1,2,5-oxadiazole

Cat. No.: B2878632
CAS No.: 76016-68-7
M. Wt: 191.146
InChI Key: BYHHKBZPGQFDKM-UHFFFAOYSA-N
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Description

3-Nitro-4-phenyl-1,2,5-oxadiazole is an organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Safety and Hazards

While specific safety and hazard data for 3-Nitro-4-phenyl-1,2,5-oxadiazole is not available, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Oxadiazoles have shown promising results in various fields, including medicinal chemistry and high-energy molecules . Future research could focus on the development of new drugs using 1,3,4-oxadiazoles . Additionally, the synthesis of nitrogen- and oxygen-containing scaffolds could be further explored due to their versatility in drug discovery .

Preparation Methods

The synthesis of 3-Nitro-4-phenyl-1,2,5-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nitration. One common method includes the reaction of benzophenone hydrazide with nitrous acid to form the oxadiazole ring, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Nitro-4-phenyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Nitro-4-phenyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-nitro-4-phenyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHHKBZPGQFDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879290
Record name FURAZAN, NITROPHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76016-68-7
Record name FURAZAN, NITROPHENYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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